Product packaging for N,N-Dimethyl-N'-ethylethylenediamine(Cat. No.:CAS No. 123-83-1)

N,N-Dimethyl-N'-ethylethylenediamine

Cat. No.: B105880
CAS No.: 123-83-1
M. Wt: 116.2 g/mol
InChI Key: WLNSKTSWPYTNLY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-ethylethylenediamine (CAS: 123-83-1) is a branched ethylenediamine derivative with the molecular formula C₆H₁₆N₂ and a molar mass of 116.21 g/mol . Structurally, it features a dimethyl group on one nitrogen atom and an ethyl group on the adjacent nitrogen of the ethylenediamine backbone (CH₃)₂N–CH₂CH₂–NH–CH₂CH₃. It is typically provided as a 98% pure solution for research purposes, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Its primary applications include:

  • Coordination chemistry: Serving as a ligand in metal complexes due to its dual amine functionalities .
  • Material science: Used in model systems for studying magnetic properties, such as in the compound Cu(3-Chloropyridine)₂(N₃)₂, where it acts as a structural component .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B105880 N,N-Dimethyl-N'-ethylethylenediamine CAS No. 123-83-1

Properties

IUPAC Name

N-ethyl-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNSKTSWPYTNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059560
Record name 2-Ethylaminoethyldimethylamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123-83-1
Record name N,N-Dimethyl-N′-ethylethylenediamine
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Record name 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-
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Record name 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-
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Record name 2-Ethylaminoethyldimethylamine
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Record name 2-ethylaminoethyldimethylamine
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Record name N,N-Dimethyl-N'-ethylethylenediamine
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Preparation Methods

N,N-Dimethyl-N’-ethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of nickel salts (such as Ni(NO₃)₂ or Ni(ClO₄)₂) with a bidentate amine, such as N,N’-bis(3-aminopropyl)oxamide, and sodium nitrite in an ethanolic solution . This method yields the desired compound with high purity and efficiency.

Chemical Reactions Analysis

N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Dimethyl-N’-ethylethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-ethylethylenediamine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The compound’s basicity and nucleophilicity also play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Molecular formula : C₆H₁₆N₂ (same as N,N-Dimethyl-N'-ethylethylethylenediamine).
  • Structure : Fully substituted with methyl groups on both nitrogen atoms: (CH₃)₂N–CH₂CH₂–N(CH₃)₂.
  • Key properties : Higher symmetry and electron-donating capacity due to four methyl groups.
  • Applications : Widely used as a radical stabilizer in polyacrylamide gel polymerization and as a catalyst in organic synthesis .
  • Distinction : The absence of an ethyl group reduces steric hindrance compared to N,N-Dimethyl-N'-ethylethylenediamine, making TEMED more reactive in radical-initiated processes .

N,N-Diethylethylenediamine

  • Molecular formula : C₆H₁₆N₂.
  • Structure : (C₂H₅)₂N–CH₂CH₂–NH₂.
  • Key properties : Larger ethyl substituents increase hydrophobicity and steric bulk.
  • Applications : Used in coordination chemistry for synthesizing complexes with dimethyltin(IV) , where steric effects modulate metal-ligand interactions .
  • Distinction : The single ethyl group and unsubstituted amine result in different solubility profiles (e.g., lower water solubility than this compound) .

N,N-Diisopropylethylenediamine

  • Molecular formula : C₈H₂₀N₂.
  • Structure : (C₃H₇)₂N–CH₂CH₂–NH₂.
  • Key properties : Bulky isopropyl groups create significant steric hindrance, reducing coordination flexibility.
  • Applications : Employed in asymmetric catalysis and pharmaceutical intermediates due to its chiral environment .
  • Distinction : Higher molecular weight (144.26 g/mol) and lower polarity compared to this compound .

N,N-Dimethylethylenediamine (DMEDA)

  • Molecular formula : C₄H₁₂N₂.
  • Structure : (CH₃)₂N–CH₂CH₂–NH₂.
  • Key properties : Smaller size and fewer substituents enhance solubility in polar solvents.
  • Applications : Common in organic synthesis as a base or ligand for transition metals .
  • Distinction : Lacks the ethyl group of this compound, leading to weaker steric effects .

Comparative Data Table

Compound Molecular Formula Substituents Molar Mass (g/mol) CAS Number Key Applications
This compound C₆H₁₆N₂ –CH₃, –CH₂CH₃ 116.21 123-83-1 Coordination chemistry, magnetic studies
TEMED C₆H₁₆N₂ –CH₃ (all positions) 116.21 110-18-9 Radical polymerization, catalysis
N,N-Diethylethylenediamine C₆H₁₆N₂ –C₂H₅, –H 116.21 100-36-7 Metal complex synthesis
N,N-Diisopropylethylenediamine C₈H₂₀N₂ –C₃H₇, –H 144.26 4038-33-3 Asymmetric catalysis
DMEDA C₄H₁₂N₂ –CH₃, –H 88.15 110-70-3 Organic synthesis, ligand chemistry

Biological Activity

N,N-Dimethyl-N'-ethylethylenediamine (DMEE) is an organic compound notable for its biological activity and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C5H14N2C_5H_{14}N_2 and is characterized by two amine functional groups. It appears as a colorless to pale yellow liquid with a distinctive amine odor, soluble in both water and organic solvents. Its structure allows it to act as a chelating agent, forming coordination complexes with metal ions, which is crucial for its biological activity .

Chelation and Metal Ion Binding

DMEE primarily functions as a chelating agent. It can bind to various metal ions, such as copper (II), forming stable complexes that can influence biological processes. The ability to form these complexes enhances the compound's utility in biochemical applications, including catalysis and drug formulation .

Biochemical Pathways

Research indicates that DMEE can enhance the adsorption of carbon dioxide, which may have implications for environmental applications such as carbon capture technologies. Additionally, it has been found to interact with cellular pathways involving oxidative stress response .

In Vitro Studies

A significant study investigated the cytotoxicity of DMEE on liver cells. The results demonstrated that concentrations up to 100 μg/mL did not induce significant cytotoxicity in MHCC-97H and 293T cells. This suggests a favorable safety profile for potential therapeutic applications .

Case Study: Liver Injury Model

In a model of carbon tetrachloride (CCl₄)-induced liver injury in rats, DMEE was administered at varying doses (15 mg/kg, 30 mg/kg, and 45 mg/kg). The findings showed that DMEE treatment significantly reduced serum levels of liver enzymes (ALT, AST) and markers of oxidative stress (GSH, MDA), comparable to silymarin, a known hepatoprotective agent. Histological analysis confirmed that DMEE mitigated liver damage .

Applications in Research and Industry

DMEE's unique properties make it valuable in several domains:

  • Catalysis : Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic reactions.
  • Pharmaceuticals : Acts as an intermediate in the synthesis of various pharmaceutical compounds, including spasmolytics and antihistamines .
  • Environmental Science : Its role in enhancing carbon dioxide adsorption positions it as a candidate for environmental remediation technologies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Properties
N,N-DimethylethylenediamineBidentate amineSimilar chelating properties but lacks ethyl group
N,N-DiethylethylenediamineBidentate amineContains ethyl groups; differing reactivity
N,N'-Bis(2-hydroxyethyl)ethylenediamineHydroxyethyl-substitutedEnhanced reactivity due to hydroxy groups

Q & A

Q. What are the recommended methods for synthesizing N,N-Dimethyl-N'-ethylethylenediamine in a laboratory setting?

Methodological Answer: this compound can be synthesized via alkylation of ethylenediamine. A typical approach involves:

  • Stepwise alkylation : React ethylenediamine with methylating agents (e.g., methyl iodide) under controlled pH to selectively substitute two amine hydrogens, followed by ethylation using ethyl bromide or similar reagents.
  • Reductive amination : Use formaldehyde and acetaldehyde in the presence of reducing agents (e.g., sodium cyanoborohydride) to introduce methyl and ethyl groups sequentially.
  • Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product. Monitor reaction progress via TLC or GC-MS.
    Key Considerations : Optimize stoichiometry to avoid over-alkylation and characterize intermediates using 1H NMR^{1}\text{H NMR} (e.g., δ 2.2–2.5 ppm for N–CH3_3 groups) .

Q. How should researchers safely handle and store this compound to minimize risks?

Methodological Answer :

  • Handling : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation; vapor pressure data (see Table 1) indicates volatility at room temperature.
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., amber glass) under nitrogen at 2–8°C. Incompatible with strong oxidizers and acids; store separately.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Neutralize residues with dilute acetic acid.
Property Value Source
Vapor Pressure (25°C)0.8–1.2 mmHg
Flash Point35°C (closed cup)
Autoignition Temperature245°C

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?

Methodological Answer :

  • 1H NMR^{1}\text{H NMR} : Expect singlets for N–CH3_3 (δ 2.2–2.3 ppm) and N–CH2_2– groups (δ 2.5–2.7 ppm). Ethyl group protons appear as a triplet (δ 1.1 ppm, CH3_3) and quartet (δ 2.4 ppm, CH2_2) .
  • FTIR : N–H stretches (3300–3500 cm1^{-1} absent due to full alkylation); C–N stretches (1120–1250 cm1^{-1}) .
  • GC-MS : Molecular ion peak at m/z 116.21 (C6_6H16_{16}N2_2), with fragmentation patterns indicating loss of ethyl (–29 amu) or methyl (–15 amu) groups .

Advanced Research Questions

Q. How does solvent polarity influence the photophysical properties of this compound derivatives, and how can these effects be quantified?

Methodological Answer : Derivatives with electron-donor/electron-acceptor groups exhibit solvent-dependent intramolecular charge transfer (ICT). For example:

  • UV-Vis Spectroscopy : Red shifts in absorption maxima (λmax_{\text{max}}) correlate with solvent polarity (e.g., λmax_{\text{max}} = 320 nm in cyclohexane vs. 350 nm in DMSO) .
  • Fluorescence Quenching : Polar solvents stabilize ICT states, reducing fluorescence intensity. Measure quantum yields (Φf_f) using integrating sphere methods (e.g., Φf_f drops from 0.45 in hexane to 0.12 in acetonitrile) .
Solvent Dielectric Constant λmax_{\text{max}} (nm) Φf_f
Cyclohexane2.023200.45
Acetonitrile37.53450.12
DMSO46.73500.08

Computational Insight : Use TD-DFT (B3LYP/6-31G*) to model solvent effects on electronic transitions .

Q. What strategies can be employed to resolve contradictions in catalytic activity data observed with this compound-based catalysts?

Methodological Answer :

  • Control Experiments : Verify ligand purity via elemental analysis and 13C NMR^{13}\text{C NMR}. Impurities (e.g., unreacted ethylenediamine) may alter catalytic behavior .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, substrate ratio). Use Arrhenius plots to identify activation energy discrepancies.
  • Spectroscopic Monitoring : In situ IR or EPR to detect intermediate species. For example, paramagnetic intermediates in oxidation reactions may explain variable TOF .

Q. What computational methods are suitable for modeling the electronic structure of this compound complexes?

Methodological Answer :

  • Geometry Optimization : Use DFT (B3LYP/6-311++G**) to predict bond lengths and angles. Compare with XRD data if available .
  • Electronic Properties : Calculate HOMO-LUMO gaps to assess redox activity. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .
  • Molecular Dynamics (MD) : Simulate ligand flexibility in coordination complexes; analyze RMSD plots to identify stable conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-N'-ethylethylenediamine
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